1-Isobutyl-1H-benzimidazole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

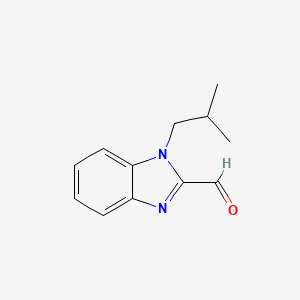

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a versatile chemical compound with the molecular formula C12H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with an isobutyl group and an aldehyde functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde typically involves the condensation of an appropriate aldehyde with an o-phenylenediamine derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For example, the reaction between 2-nitroaniline and isobutyraldehyde in the presence of a reducing agent can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isobutyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric

Activité Biologique

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a derivative of the benzimidazole family, known for its diverse biological activities. This compound, characterized by the presence of an isobutyl group and a formyl group, exhibits potential in various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O, with a CAS number of 610275-02-0. Its structure features a benzene ring fused with an imidazole ring, which is critical for its biological activity.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzimidazole derivatives can inhibit the growth of various bacterial strains. For example, studies have shown that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 4 |

| Benzimidazole derivative X | Klebsiella pneumoniae | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Results indicate that certain benzimidazole derivatives exhibit cytotoxic effects with IC50 values below 10 mg/mL .

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| HepG2 | <10 | Significant cytotoxicity observed |

| MCF7 | <10 | Effective against breast adenocarcinoma |

| HCT116 | <10 | Inhibition of cell proliferation |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Topoisomerase Inhibition : Some studies indicate that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to cytotoxic effects in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound against different human cancer cell lines. The findings revealed that it exhibited potent antiproliferative effects, particularly in liver and breast cancer models, supporting further exploration in clinical settings .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Isobutyl-1H-benzimidazole-2-carbaldehyde and its derivatives have been studied for their potential as:

- Antimicrobial Agents : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL .

- Anticancer Compounds : Several studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds derived from benzimidazole have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. Specific derivatives have induced apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Chemical Synthesis

The aldehyde functional group in this compound facilitates its use as a precursor in the synthesis of more complex organic molecules. It can participate in:

- Condensation Reactions : The compound can undergo condensation with amines or other nucleophiles to form imines or other derivatives, expanding the library of bioactive compounds available for drug development .

- Polymer Chemistry : The compound's reactive aldehyde group allows it to be utilized in the synthesis of polymers or as a cross-linking agent in polymer networks, enhancing material properties for various applications .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:

- Advanced Materials Development : The compound can be incorporated into the formulation of advanced materials such as coatings or composites due to its ability to form stable interactions within polymer matrices .

Case Study 1: Anticancer Activity

A study conducted by Sharma et al. synthesized a series of benzimidazole derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values ranging from 3 to 6 µM. Mechanistic studies revealed that these compounds induced apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

Research published on the antimicrobial properties of benzimidazole derivatives demonstrated that compounds derived from this compound exhibited potent activity against both bacterial and fungal strains. Notably, one derivative showed an MIC value of 8 µg/mL against Streptococcus faecalis, outperforming conventional antibiotics .

Propriétés

IUPAC Name |

1-(2-methylpropyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSSYAZMZMSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355405 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-02-0 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.